molecular formula C23H18N4O B2470727 N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide CAS No. 878290-14-3

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide

Cat. No.: B2470727
CAS No.: 878290-14-3
M. Wt: 366.424
InChI Key: XKFXEZXHSGXELR-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the desired product. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This reaction yields this compound as a light yellow precipitate, which can be purified by filtration and washing with ethanol.

Chemical Reactions Analysis

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic acid, ethanol, and manganese dioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . By binding to p53, this compound can modulate its activity, leading to various biological effects, including anticancer activity.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-2-27-21-6-4-3-5-17(21)18-14-16(8-10-22(18)27)26-23(28)15-7-9-19-20(13-15)25-12-11-24-19/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFXEZXHSGXELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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